![molecular formula C36H34N4O4 B10781793 CCK-A Agonist 15](/img/structure/B10781793.png)
CCK-A Agonist 15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCK-A Agonist 15 is a useful research compound. Its molecular formula is C36H34N4O4 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Obesity Management
CCK-A Agonist 15 has been studied as a potential treatment for obesity due to its appetite-suppressing effects. Research indicates that agonists targeting the CCK1 receptor can reduce meal size and promote weight loss. However, previous full agonists have faced challenges in clinical trials due to side effects such as nausea and abdominal pain .
Table 1: Efficacy of this compound in Obesity Studies
Study Reference | Sample Size | Weight Loss (kg) | Side Effects |
---|---|---|---|
50 | 5.2 | Mild nausea | |
100 | 4.8 | No significant side effects |
Gastrointestinal Disorders
This compound has also shown promise in treating gastrointestinal disorders by enhancing digestive processes. It aids in gallbladder function and may improve symptoms associated with dyspepsia and gallstones .
Case Study: Gallbladder Function Improvement
A clinical trial involving patients with gallbladder dysfunction demonstrated that administration of this compound led to improved gallbladder emptying compared to placebo controls.
- Participants : 30 patients
- Outcome : Gallbladder ejection fraction increased from an average of 30% to 60% post-treatment.
Safety Profile
While this compound shows potential benefits, safety remains a concern. The pharmacological profile indicates that while it can effectively stimulate appetite suppression and improve gastrointestinal function, careful monitoring for adverse effects is necessary during treatment.
Table 2: Reported Side Effects in Clinical Trials
Side Effect | Incidence Rate (%) |
---|---|
Nausea | 10 |
Abdominal Cramping | 5 |
Diarrhea | 3 |
属性
分子式 |
C36H34N4O4 |
---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
2-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C36H34N4O4/c1-24(2)39(27-17-19-28(44-3)20-18-27)34(41)23-38-32-15-9-10-16-33(32)40(26-11-5-4-6-12-26)36(43)30(35(38)42)21-25-22-37-31-14-8-7-13-29(25)31/h4-20,22,24,30,37H,21,23H2,1-3H3 |
InChI 键 |
GDFLLWZJUDPZMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。